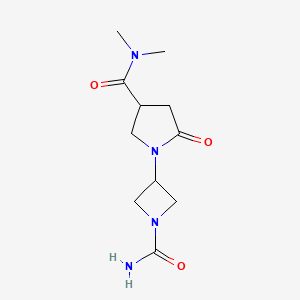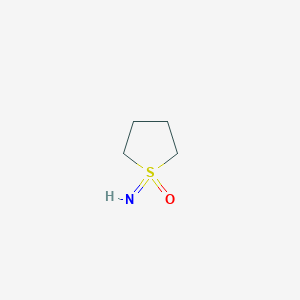
N-(3-chloro-4-methylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21ClN2O3 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Treatment Technologies
Occurrence and Fate in Aquatic Environments
Research has explored the presence and behavior of parabens, including quinoline derivatives, in water systems. Despite treatments that effectively remove them from wastewater, these compounds persist in surface water and sediments due to continuous environmental introduction. Chlorinated derivatives have been detected, necessitating further study on their stability and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes (AOPs) for Degradation
AOPs have been used to treat recalcitrant compounds, including quinoline derivatives, in water. This research compiles various AOP systems' efficacy, highlighting the generation of by-products and their biotoxicity. The study emphasizes the need for further development in AOP systems to enhance degradation efficiency (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Toxicological and Environmental Considerations
Biological Effects of Related Compounds
A comprehensive review on acetamide, formamide, and their derivatives highlights the commercial importance of these chemicals and updates on their biological consequences. This review underscores the variation in biological responses among these chemicals, reflecting their usage and potential environmental and health impacts (Kennedy, 2001).
Environmental Protection Strategies
Studies on the adsorptive elimination of acetaminophen from water stress the importance of identifying effective adsorbents and the mechanisms underlying acetaminophen uptake. This research provides insights into potential environmental protection strategies against pollution from pharmaceutical compounds (Igwegbe et al., 2021).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-16-7-10-18(11-8-16)25(31)21-14-29(23-6-4-3-5-20(23)26(21)32)15-24(30)28-19-12-9-17(2)22(27)13-19/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALHZWSKHFHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)
![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)
![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)